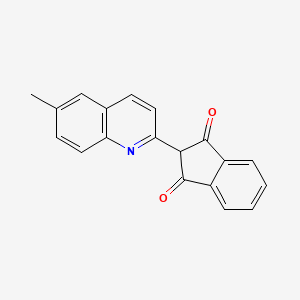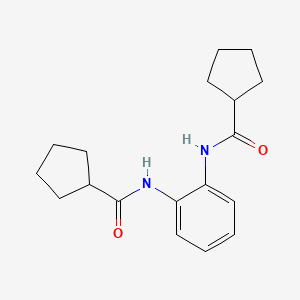![molecular formula C16H16N4OS B5781301 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” is a chemical compound with a molecular formula of C13H13N5O2S . It has an average mass of 303.340 Da and a monoisotopic mass of 303.079010 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate, which are commonly used in over-the-counter sleep aids .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 567.4±60.0 °C at 760 mmHg, and a flash point of 297.0±32.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Anticancer Agents
1,2,4-triazole derivatives, including “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide”, have been studied as promising anticancer agents . They have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The compounds were evaluated using the MTT assay, and some showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Activities
1,2,4-triazole derivatives have been found to possess antimicrobial activities . The compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Some of these compounds showed good or moderate activities against the test microorganisms .
Antifungal Activities
The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds, including “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide”, is associated with antifungal activities .
Anti-inflammatory Agents
Some 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives have been associated with anti-inflammatory activities .
Chemotherapy
High nitrogen-containing heterocyclic compounds, such as 1,2,4-triazole derivatives, have been used in chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .
Propellants, Explosives, and Pyrotechnics
Due to their high nitrogen content, 1,2,4-triazole derivatives have found applications in propellants, explosives, and pyrotechnics .
Safety and Hazards
While specific safety and hazard information for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Triazole derivatives can cause irritation and damage to the eyes, skin, respiratory system, and digestive system .
Orientations Futures
The future research directions for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” and similar compounds could involve further exploration of their potential medicinal properties, particularly their anticancer activities . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.
Mécanisme D'action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide, are often associated with antimicrobial and anticancer activities .
Mode of Action
The mode of action of 1,2,4-triazole derivatives involves interaction with their targets leading to changes in cellular processes . For instance, when these compounds target the heme protein, they inhibit the demethylation process, disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound’s antimicrobial effect .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives are primarily related to the synthesis of ergosterol . By inhibiting the 14α-demethylation of lanosterol, these compounds disrupt the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the cell membrane . This deficiency can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar 1,2,4-triazole derivatives are often optimized to enhance bioavailability and therapeutic efficacy .
Result of Action
The result of the action of 1,2,4-triazole derivatives is typically cell death, resulting from the disruption of vital cellular processes . For instance, the inhibition of ergosterol synthesis can lead to increased membrane permeability and leakage of essential cellular components . This disruption can result in the death of microbial cells, providing the compound’s antimicrobial effect .
Action Environment
The action environment can significantly influence the efficacy and stability of 1,2,4-triazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Propriétés
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-18-19-16(20(11)2)22-10-15(21)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQCVPNTHTOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)



![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)


![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)